molecular formula C19H17N5O4S B10871499 3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide

3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B10871499
M. Wt: 411.4 g/mol
InChI Key: NPWYCPINVWHMLU-UHFFFAOYSA-N
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Description

3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, methoxyphenyl, and carbohydrazide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of thieno[2,3-b]pyridine derivatives with appropriate amines and hydrazides under controlled conditions. For instance, the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 4-methoxyphenylhydrazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to the presence of the methoxyphenyl and carbohydrazide groups .

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide

InChI

InChI=1S/C19H17N5O4S/c1-28-11-6-4-10(5-7-11)24-14(25)9-13(19(24)27)22-23-17(26)16-15(20)12-3-2-8-21-18(12)29-16/h2-8,13,22H,9,20H2,1H3,(H,23,26)

InChI Key

NPWYCPINVWHMLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=C(C4=C(S3)N=CC=C4)N

Origin of Product

United States

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